molecular formula C8H9ClS B2864263 2-(3-Chlorophenyl)ethanethiol CAS No. 1267263-12-6

2-(3-Chlorophenyl)ethanethiol

Cat. No.: B2864263
CAS No.: 1267263-12-6
M. Wt: 172.67
InChI Key: VZNQYQKVSCPFHL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanethiol is an organic compound with the molecular formula C8H9ClS It belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl (–SH) group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the hydrolysis step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides (R–S–S–R’).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product of oxidation is the corresponding disulfide.

    Substitution: The major products of substitution reactions are thioethers.

Scientific Research Applications

2-(3-Chlorophenyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation to form disulfides, which are important in various biochemical processes. In biological systems, thiols can act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: 2-(3-Chlorophenyl)ethanethiol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. This makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

2-(3-chlorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNQYQKVSCPFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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